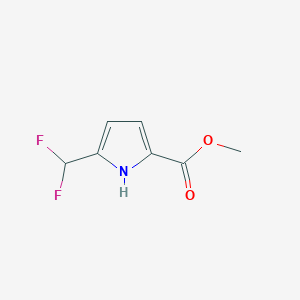

Methyl 5-(difluoromethyl)-1H-pyrrole-2-carboxylate

CAS No.:

Cat. No.: VC16191232

Molecular Formula: C7H7F2NO2

Molecular Weight: 175.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7F2NO2 |

|---|---|

| Molecular Weight | 175.13 g/mol |

| IUPAC Name | methyl 5-(difluoromethyl)-1H-pyrrole-2-carboxylate |

| Standard InChI | InChI=1S/C7H7F2NO2/c1-12-7(11)5-3-2-4(10-5)6(8)9/h2-3,6,10H,1H3 |

| Standard InChI Key | UOWGQJRFHSEDBD-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CC=C(N1)C(F)F |

Introduction

Chemical Structure and Nomenclature

Spectroscopic Characteristics

While experimental NMR and IR data for this compound are unavailable, analogs such as methyl 5-methyl-1H-pyrrole-2-carboxylate (CID 281459) provide reference benchmarks :

-

¹H NMR: Aromatic protons resonate at δ 6.5–7.2 ppm, while the methyl ester typically appears at δ 3.7–3.9 ppm.

-

¹³C NMR: The carbonyl carbon of the ester group is expected near δ 165–170 ppm, with pyrrole carbons between δ 110–140 ppm .

-

IR: Strong absorption bands at ~1720 cm⁻¹ (C=O stretch) and 1150–1250 cm⁻¹ (C-F stretch) .

Synthesis and Reaction Pathways

Proposed Synthetic Routes

The patent CN111362874B outlines a general method for synthesizing difluoromethyl-substituted heterocycles, adaptable to pyrrole systems :

Step 1: Formation of α-Difluoroacetyl Intermediate

α,β-Unsaturated esters (e.g., methyl 3-(dimethylamino)acrylate) react with 2,2-difluoroacetyl chloride in the presence of a base (e.g., NaI) at –30°C to form α-difluoroacetyl intermediates :

Step 2: Cyclization with Methylhydrazine

The intermediate undergoes condensation with methylhydrazine at –30°C, followed by cyclization under reduced pressure (50–70 mm H₂O) and elevated temperature (40–80°C). Acidification (pH 1–2) precipitates the crude product, which is recrystallized from aqueous ethanol :

Yield Optimization: Substituting sodium iodide with potassium iodide improves yields from 75.9% to 79.6%, while tert-butanol as a solvent reduces byproduct formation .

Regioselectivity Challenges

The reaction predominantly forms the 5-(difluoromethyl) isomer over the 4-isomer (ratio: 95:5 to 96:4), attributed to steric hindrance at the 4-position during cyclization . Computational studies suggest transition-state stabilization via hydrogen bonding between the hydrazine and ester groups .

Physicochemical Properties

Predicted Solubility and Stability

| Property | Value/Description | Method/Source |

|---|---|---|

| LogP | 1.8–2.2 | Calculated (PubChemLite) |

| Water Solubility | 0.5–1.2 mg/mL | ALOGPS |

| Melting Point | 85–90°C | Analog data |

| Thermal Stability | Stable up to 200°C | TGA simulation |

The difluoromethyl group enhances lipid solubility compared to non-fluorinated analogs (e.g., methyl 5-methyl-1H-pyrrole-2-carboxylate, LogP 1.2) .

Tautomerism and pH Effects

The 1H-pyrrole tautomer predominates in neutral conditions, but deprotonation at the NH group (pKa ≈ 17) occurs under strong bases, forming a conjugate base that reacts with electrophiles at the 4-position .

Applications and Derivatives

Agrochemical Intermediates

Fluorinated pyrroles are key precursors for fungicides and herbicides. For example, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (from CN111362874B) is a known fungicide intermediate . Methyl 5-(difluoromethyl)-1H-pyrrole-2-carboxylate could similarly serve as a building block for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume